

An In-depth Technical Guide to the Chemical Structure of Orfamide B Lipopeptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Orfamide B
Cat. No.:	B10786092

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B is a cyclic lipopeptide (CLP) biosurfactant produced by various *Pseudomonas* species, notably *Pseudomonas protegens* and related strains.^{[1][2][3]} It belongs to the orfamide family of lipopeptides, which are characterized by a 10-amino acid peptide chain linked to a β -hydroxy fatty acid tail.^{[4][5]} This technical guide provides a comprehensive overview of the chemical structure of **Orfamide B**, its biosynthesis, methods for its characterization, and its known biological activities. The information is presented to be a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Chemical Structure of Orfamide B

Orfamide B is a cyclic lipopeptide, meaning its structure includes a cyclic peptide backbone with at least one ester linkage, and a lipid moiety.^{[4][6]} The core structure consists of a decapeptide chain and a 3-hydroxy fatty acid.

Amino Acid Sequence and Stereochemistry

The amino acid sequence of **Orfamide B** has been determined through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.^{[1][7]} The sequence

contains a mix of L- and D-amino acids, a common feature of non-ribosomally synthesized peptides.[8][9]

The amino acid sequence of **Orfamide B** is: L-Leu¹ - D-Glu² - D-allo-Thr³ - D-allo-Ile⁴ - D-Leu⁵ - D-Ser⁶ - L-Leu⁷ - L-Leu⁸ - D-Ser⁹ - L-Val¹⁰[10]

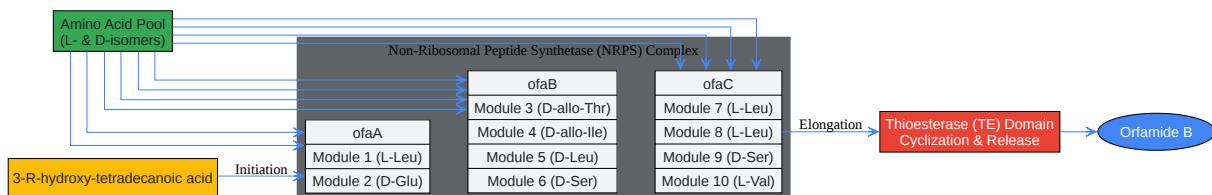
A key structural feature of the orfamide class is the ester bond that forms the cyclic structure. This lactone ring is formed between the carboxyl group of the C-terminal amino acid (L-Val¹⁰) and the hydroxyl group of the D-allo-Thr³ residue.[4][11]

Fatty Acid Chain

Attached to the N-terminus of the peptide chain is a β-hydroxy fatty acid. For **Orfamide B**, this is typically a 3-hydroxy-tetradecanoic acid (3-OH-C14:0).[1][7] The stereochemistry of the hydroxyl group at the C-3 position of the fatty acid has been determined to be of the R-configuration.[10][12]

Physicochemical Properties

The physicochemical properties of **Orfamide B** are crucial for its isolation, characterization, and biological function as a biosurfactant.[13]


Property	Value	Reference(s)
Molecular Formula	C ₆₅ H ₁₁₆ N ₁₀ O ₁₇	[1]
Molecular Weight	1309.7 g/mol	[1]
Solubility	Soluble in methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Poorly soluble in water.	[14]
Appearance	Solid	[14]

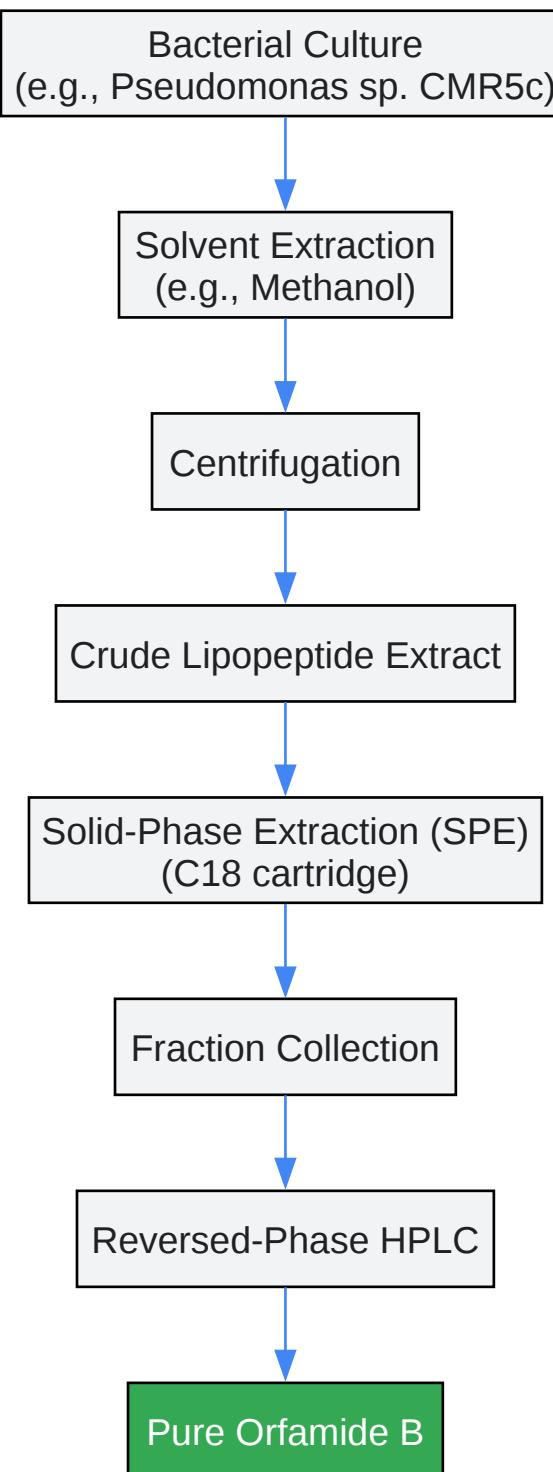
Biosynthesis of Orfamide B

Orfamide B is synthesized by a multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[8][9][15] The biosynthesis is governed by a gene cluster

containing three main NRPS genes: ofaA, ofaB, and ofaC.[1][3][5][16]

Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[8][17] The order of the modules on the NRPS genes is generally co-linear with the sequence of amino acids in the final lipopeptide product.[8] The ofaA, ofaB, and ofaC genes encode the modules for the ten amino acids of **Orfamide B**.[1][5] The biosynthesis process concludes with the cyclization and release of the lipopeptide, a reaction catalyzed by a terminal thioesterase (TE) domain.[1][5][10]

[Click to download full resolution via product page](#)


Caption: Biosynthesis of **Orfamide B** via the NRPS machinery.

Experimental Protocols

The isolation and structural elucidation of **Orfamide B** involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification Workflow

A general workflow for the isolation and purification of **Orfamide B** from a bacterial culture is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and purification of **Orfamide B**.

Detailed Steps:

- Bacterial Cultivation: *Pseudomonas* strains known to produce **Orfamide B** (e.g., *Pseudomonas* sp. CMR5c or CMR12a) are grown in a suitable liquid medium.[1][5]
- Extraction: The bacterial culture is subjected to solvent extraction, often with methanol, to isolate the lipopeptides.[5]
- Purification: The crude extract is purified using a combination of solid-phase extraction (SPE) with a C18 cartridge and reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

Structural Elucidation

The precise chemical structure of **Orfamide B** is determined using a combination of high-resolution mass spectrometry and NMR spectroscopy.

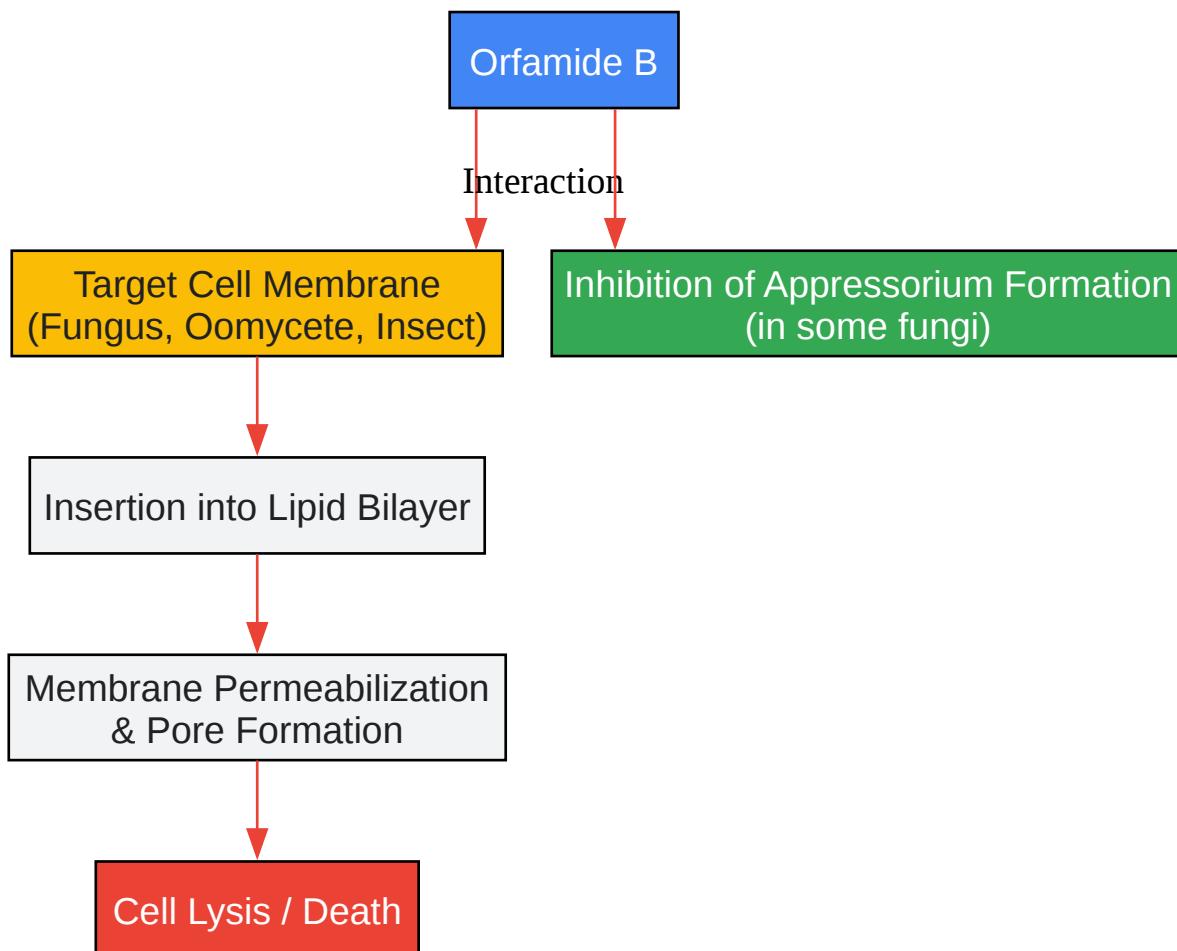
- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and exact molecular weight of the molecule.[1] Tandem MS (MS/MS) is employed to fragment the molecule, which helps in sequencing the amino acids in the peptide chain.[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (^1H and ^{13}C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the three-dimensional structure of the molecule.[1][7][18][19] Chiral analysis techniques, such as Marfey's method, are used in conjunction with NMR to determine the absolute stereochemistry of the amino acids.

Biological Activity and Mechanism of Action

Orfamide B exhibits a range of biological activities, primarily attributed to its biosurfactant properties.[1][2][3]

Known Biological Activities

- Antifungal Activity: **Orfamide B** has been shown to be effective against various fungal plant pathogens, such as *Rhizoctonia solani* and *Magnaporthe oryzae*.[1][3]
- Anti-oomycete Activity: It causes the lysis of zoospores of oomycetes like *Phytophthora* and *Pythium*.[1][3]


- Insecticidal Activity: Orfamides have demonstrated insecticidal properties against aphids.[[1](#)][[20](#)]
- Bacterial Motility: As a biosurfactant, **Orfamide B** plays a crucial role in the swarming motility of its producing bacterium.[[1](#)][[3](#)]

Quantitative Biological Data

Target Organism/Activity	Effective Concentration	Effect	Reference(s)
Rhizoctonia solani AG 4-HGI	100 µM	Increased hyphal branching	[1][3]
Phytophthora porri CBS 127099	≥ 25 µM	Zoospore lysis within 55-70 seconds	[1]
Pythium ultimum	≥ 25 µM	Zoospore lysis within 55-70 seconds	[1]
Magnaporthe oryzae (on rice plants)	50 µM	Reduction in blast lesions	[1][3]

Proposed Mechanism of Action

The primary mechanism of action for **Orfamide B** and other cyclic lipopeptides is believed to be their interaction with and disruption of biological membranes. As an amphiphilic molecule, **Orfamide B** can insert itself into the lipid bilayers of cell membranes, leading to changes in membrane permeability, pore formation, and ultimately cell lysis.[[14](#)] In the case of fungi like *M. oryzae*, orfamides have been shown to inhibit the formation of appressoria, which are specialized structures necessary for plant tissue invasion.[[1](#)][[3](#)][[14](#)]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **Orfamide B**.

Conclusion

Orfamide B is a structurally complex and biologically active cyclic lipopeptide with significant potential for applications in agriculture and medicine. Its detailed structural characterization, understanding of its biosynthetic pathway, and elucidation of its mechanisms of action are crucial for harnessing its full potential. This technical guide provides a foundational resource for researchers aiming to explore and utilize this fascinating natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by *Pseudomonas* protegens and Related Species [frontiersin.org]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by *Pseudomonas* protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by *Pseudomonas* protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of *Pseudomonas* Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity of Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Lipopeptide Biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 10. Discovery of New Cyclic Lipopeptide Orfamide N via Partnership with Middle School Students from the Boys and Girls Club - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indexing the *Pseudomonas* specialized metabolome enabled the discovery of poaeamide B and the bananamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Synthesis and Structure Correction of the Cyclic Lipopeptide Orfamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Physicochemical and Functional Properties of Biosurfactants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Coregulation of the cyclic lipopeptides orfamide and sessilin in the biocontrol strain *Pseudomonas* sp. CMR12a - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of *Pseudomonas* Lipopeptides - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Frontiers | Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial *Pseudomonas* Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Orfamide B Lipopeptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10786092#chemical-structure-of-orfamide-b-lipopeptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com